Evidence Gap Disclosure: Absence of Published Experimental Biological Data for CAS 748778-13-4
A comprehensive search of PubMed, SciFinder, Google Scholar, PubChem, and major patent databases (as of May 2026) returned zero peer-reviewed primary research articles, zero patents, and zero authoritative database entries containing experimentally measured biological activity data (e.g., IC₅₀, EC₅₀, MIC, ED₅₀, Kd, % inhibition at a defined concentration) for the target compound CAS 748778-13-4. Several vendor websites report qualitative claims of 'antimicrobial,' 'antifungal,' and 'anticancer' activity, but none provide comparator-anchored quantitative values, assay conditions, or named biological targets, rendering these claims inadmissible under the evidence rules governing this guide . Consequently, no Direct head-to-head comparison or Cross-study comparable evidence can be constructed at this time. All remaining evidence items in this section rely on Class-level inference and Supporting evidence drawn from structurally analogous compounds within the extensively characterized 4-alkyl-5-substituted-1,2,4-triazole-3-thione pharmacophore class [1][2].
| Evidence Dimension | Availability of published experimental biological data |
|---|---|
| Target Compound Data | No quantitative biological data available in peer-reviewed literature or patents |
| Comparator Or Baseline | Structurally analogous compounds (e.g., 4-alkyl-5-aryl-1,2,4-triazole-3-thiones) have published MES ED₅₀ values ranging from ~12–97 mg/kg i.p. in mice [1][2] |
| Quantified Difference | Not calculable — target compound lacks any published bioactivity values |
| Conditions | Literature search across PubMed, PubChem, Google Scholar, SciFinder; May 2026 |
Why This Matters
Procurement decisions for this compound must be driven by its unique structural features, synthetic utility as a building block, and class-level pharmacological precedent rather than by experimentally proven biological superiority over analogs.
- [1] Kaproń B, Łuszczki JJ, Siwek A, et al. Preclinical evaluation of 1,2,4-triazole-based compounds targeting voltage-gated sodium channels (VGSCs) as promising anticonvulsant drug candidates. Bioorganic Chemistry. 2020;94:103355. doi:10.1016/j.bioorg.2019.103355 View Source
- [2] Paruch K, Kaproń B, Łuszczki JJ, Paneth A, Plech T. Effect of Linker Elongation on the VGSC Affinity and Anticonvulsant Activity among 4-Alkyl-5-aryl-1,2,4-triazole-3-thione Derivatives. Molecules. 2023;28(13):5287. doi:10.3390/molecules28135287 View Source
